molecular formula C9H12N4 B1470302 (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1498977-09-5

(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No.: B1470302
CAS No.: 1498977-09-5
M. Wt: 176.22 g/mol
InChI Key: XECWTAOOADBZRT-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a member of the triazole family, known for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzo[d][1,2,3]triazole precursors with ethyl amines under controlled conditions. The following table summarizes a typical synthetic route:

StepReagents/ConditionsYield (%)
11H-benzo[d][1,2,3]triazole + Ethyl amine81%
2Reaction in THF at room temperature for 4 hours-

Antiproliferative Effects

Research has shown that related compounds in the benzotriazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain benzotriazoles demonstrated IC(50) values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to the standard drug doxorubicin . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For example:

  • Histone Deacetylase Inhibition : Some derivatives have shown IC(50) values around 9.4 μM , indicating their ability to inhibit histone deacetylases, which are crucial in cancer progression .
  • Cholinesterase Inhibition : Compounds containing the triazole moiety have been evaluated for their interaction with acetylcholinesterase (AChE), showing promising results in enhancing cognitive function .

Case Studies and Research Findings

Several studies have documented the biological implications of triazole derivatives:

  • Cancer Treatment : A study highlighted that a derivative of benzotriazole exhibited notable activity against cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that some triazole compounds can act as neuroprotective agents by inhibiting AChE, thus potentially benefiting conditions like Alzheimer's disease .
  • Synthetic Versatility : The versatility in synthesizing various substituted triazoles allows for the exploration of their biological activities across a range of therapeutic areas including oncology and neurology .

Properties

IUPAC Name

(1-ethylbenzotriazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWTAOOADBZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 3
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 4
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 5
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 6
(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

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